XLogP3 Lipophilicity: Sec-Butyl vs. n-Butyl and Methyl Analogs
The target compound exhibits a computed XLogP3-AA value of 0.9, representing a +0.1 increase over the n-butyl analog (XLogP3 = 0.8) and a +1.4 increase over the methyl analog (XLogP3 = -0.5) [1][2][3]. This intermediate lipophilicity bridges the gap between highly polar and highly lipophilic furan-based building blocks.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | n-Butyl analog (CID 64578385): 0.8; Methyl analog (CID 14671747): -0.5 |
| Quantified Difference | Δ = +0.1 vs n-butyl; Δ = +1.4 vs methyl |
| Conditions | PubChem XLogP3 3.0 algorithm, training release 2019.06.18 |
Why This Matters
The +1.4 log unit increase over the methyl analog may significantly improve passive membrane permeability while retaining sufficient aqueous solubility for formulation, making the compound a more suitable starting point for lead optimization than the overly polar methyl analog.
- [1] PubChem CID 64580125, (5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol, National Library of Medicine. View Source
- [2] PubChem CID 64578385, {5-[(Butylamino)methyl]furan-2-yl}methanol, National Library of Medicine. View Source
- [3] PubChem CID 14671747, 5-[(Methylamino)methyl]-2-furanmethanol, National Library of Medicine. View Source
